sulfanium bromide CAS No. 647843-17-2](/img/structure/B12609038.png)
[(4-Bromophenyl)methyl](diethyl)sulfanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromophenyl)methylsulfanium bromide is a chemical compound with the molecular formula C11H16BrS·Br. It is known for its applications in various chemical reactions and research fields due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)methylsulfanium bromide typically involves the reaction of 4-bromobenzyl chloride with diethyl sulfide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)methylsulfanium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products
Substitution Reactions: Products include substituted benzyl derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Scientific Research Applications
(4-Bromophenyl)methylsulfanium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)methylsulfanium bromide involves its interaction with nucleophiles and oxidizing agents. The bromine atom acts as a leaving group in substitution reactions, while the sulfur atom undergoes oxidation. These reactions are facilitated by the electron-withdrawing effects of the bromine atom, which increases the electrophilicity of the benzyl carbon .
Comparison with Similar Compounds
Similar Compounds
- [(4-Bromophenyl)methyl]methylsulfanium bromide
- [(4-Bromophenyl)methyl]ethylsulfanium bromide
- [(4-Bromophenyl)methyl]propylsulfanium bromide
Uniqueness
(4-Bromophenyl)methylsulfanium bromide is unique due to its specific combination of a bromophenyl group with a diethylsulfanium moiety. This structure imparts distinct reactivity and properties compared to its analogs, making it valuable in specialized chemical syntheses and research applications .
Properties
CAS No. |
647843-17-2 |
|---|---|
Molecular Formula |
C11H16Br2S |
Molecular Weight |
340.12 g/mol |
IUPAC Name |
(4-bromophenyl)methyl-diethylsulfanium;bromide |
InChI |
InChI=1S/C11H16BrS.BrH/c1-3-13(4-2)9-10-5-7-11(12)8-6-10;/h5-8H,3-4,9H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
CMYZZZQLKPANDZ-UHFFFAOYSA-M |
Canonical SMILES |
CC[S+](CC)CC1=CC=C(C=C1)Br.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


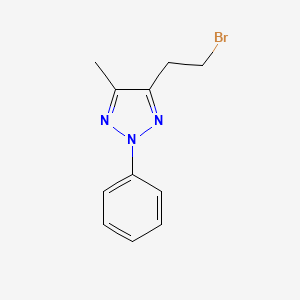
![Spiro[piperidine-3,9'-[9H]xanthen]-2-one, 1-butyl-](/img/structure/B12608963.png)

![5-[6-(Cyclopropylamino)-9H-purin-9-yl]pent-3-ene-1,2-diol](/img/structure/B12608972.png)
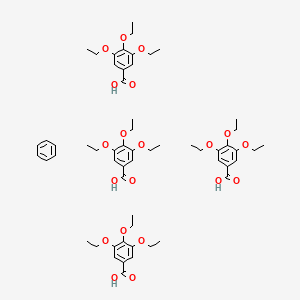
![3-(4-Ethylphenoxy)-4-[(trimethylsilyl)oxy]pent-3-en-2-one](/img/structure/B12608988.png)

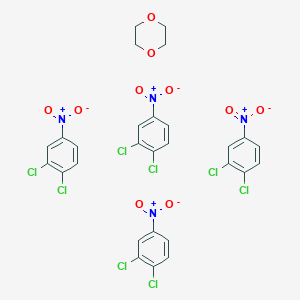
![{2-[(S)-2-Methylpropane-2-sulfinyl]ethenyl}benzene](/img/structure/B12609003.png)
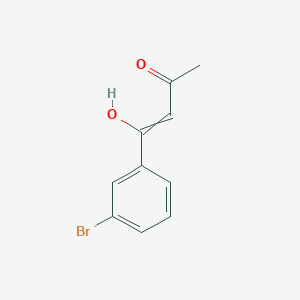
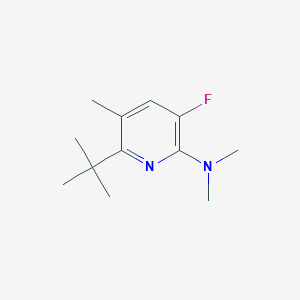
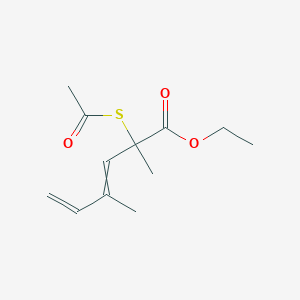
![N-[2-(Quinolin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12609029.png)
![3,3'-[(6-Hydroxyhexyl)azanediyl]bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12609033.png)
